N-(2,5-dimethylphenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(2,5-dimethylphenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a combination of aromatic, thiazole, thiophene, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,5-dimethylphenylamine, thiophene-2-carboxylic acid, and 1,3-thiazole derivatives. These intermediates are then subjected to various coupling reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of oxadiazole, thiazole, and thiophene rings. Examples include:
- 2,5-dimethylphenyl derivatives
- Thiazole-based compounds
- Thiophene-containing molecules
Uniqueness
What sets N-(2,5-dimethylphenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide apart is its unique combination of these structural motifs, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20N4O2S3 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-[3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C21H20N4O2S3/c1-13-5-6-14(2)15(10-13)22-19(26)7-8-20-24-18(25-27-20)12-30-21-23-16(11-29-21)17-4-3-9-28-17/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,26) |
InChI Key |
PEAYQSVEENNAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2=NC(=NO2)CSC3=NC(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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